3-(3-Methoxyphenyl)benzonitril

Übersicht

Beschreibung

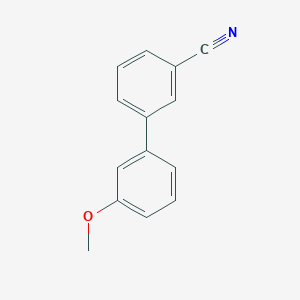

3-(3-Methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H11NO. It is also known by its IUPAC name, 3’-methoxy [1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of a methoxy group attached to a biphenyl structure, which includes a nitrile group. It is commonly used in various scientific research applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(3-Methoxyphenyl)benzonitrile serves as a versatile building block in organic synthesis:

- Intermediate for Complex Molecules: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.

- Reactivity Studies: The compound can undergo oxidation, reduction, and electrophilic substitution reactions, making it valuable for exploring reaction mechanisms.

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | K₂Cr₂O₇ | 3-Methoxybenzoic acid |

| Reduction | LiAlH₄ | 3-(3-Methoxyphenyl)benzylamine |

| Electrophilic Substitution | Lewis acids | Substituted biphenyl derivatives |

Biology

In biological research, 3-(3-Methoxyphenyl)benzonitrile is investigated for its potential interactions with biomolecules:

- Enzyme Interaction Studies: It is used to study biochemical pathways and enzyme kinetics due to its ability to modulate enzyme activity.

- Pharmacological Potential: The compound's unique structure may confer biological activity, making it a candidate for drug development.

Industry

The compound finds applications in various industrial processes:

- Dyes and Pigments Production: Its aromatic structure allows it to be used in synthesizing colorants.

- Material Science: It is explored as a precursor for advanced materials due to its thermal stability and reactivity.

Case Study 1: Synthesis of Novel Pharmaceuticals

A recent study demonstrated the utility of 3-(3-Methoxyphenyl)benzonitrile as an intermediate in synthesizing novel inhibitors targeting specific enzymes involved in cancer pathways. The synthesized compounds showed promising inhibitory activity, highlighting the importance of this compound in medicinal chemistry.

Case Study 2: Environmental Chemistry

Research investigating the degradation pathways of nitriles found that 3-(3-Methoxyphenyl)benzonitrile undergoes photodegradation under UV light, leading to less toxic byproducts. This finding is significant for assessing the environmental impact of nitrile-containing compounds.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds have a mechanism of action different from traditional antibiotics .

Mode of Action

It’s known that acetonitrile, a similar compound, can form an anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that 3-(3-Methoxyphenyl)benzonitrile might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that acetonitrile, a similar compound, is involved in various types of organic reactions . This suggests that 3-(3-Methoxyphenyl)benzonitrile might affect similar biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 20925 , which might influence its bioavailability.

Result of Action

Compounds with similar structures have been used in the development of new antibacterial agents , suggesting that 3-(3-Methoxyphenyl)benzonitrile might have similar effects.

Action Environment

It’s known that acetonitrile, a similar compound, has good conductivity and environmentally friendly features , suggesting that similar environmental factors might influence the action of 3-(3-Methoxyphenyl)benzonitrile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)benzonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by dehydration to form the nitrile group .

Industrial Production Methods: In industrial settings, the production of 3-(3-Methoxyphenyl)benzonitrile may involve more efficient and scalable methods. One such method includes the use of ionic liquids as recycling agents, which can simplify the separation process and reduce the need for metal catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed:

Oxidation: Formation of 3-methoxybenzoic acid.

Reduction: Formation of 3-(3-methoxyphenyl)benzylamine.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

3-Methoxybenzonitrile: Similar structure but lacks the biphenyl component.

4-Methoxybenzonitrile: Similar structure with the methoxy group in a different position.

3-Hydroxybenzonitrile: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: 3-(3-Methoxyphenyl)benzonitrile is unique due to its biphenyl structure combined with a methoxy and nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

3-(3-Methoxyphenyl)benzonitrile, a compound with the CAS number 154848-38-1, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: CHN

- Molecular Weight: 221.27 g/mol

- Melting Point: 20-22 °C

- Boiling Point: 233.2 °C

- Density: 1.1 g/cm³

The structure of 3-(3-Methoxyphenyl)benzonitrile features a methoxy group attached to a phenyl ring, which is further connected to a benzonitrile moiety. This arrangement is significant for its interaction with biological targets.

Antiparasitic Activity

Recent studies have indicated that compounds related to benzonitriles exhibit antiparasitic properties. For instance, a series of 3,5-disubstituted benzonitriles were evaluated for their activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The results showed that modifications in the nitrile position significantly impacted potency:

| Compound | Nitrile Position | EC (µM) |

|---|---|---|

| Parent Compound | - | 0.05 |

| 2-Nitrile | 2 | 0.5 |

| 4-Nitrile | 4 | 0.6 |

The parent compound demonstrated superior activity compared to its derivatives, suggesting that structural integrity is crucial for efficacy against trypanosomes .

Anticancer Potential

In the context of cancer research, compounds similar to 3-(3-Methoxyphenyl)benzonitrile have shown promise in targeting specific cancer cell lines. For example, a study focused on dihydroquinazolinone derivatives reported that modifications led to improved activity against various cancer types by inhibiting key metabolic pathways .

The following table summarizes the anticancer activity of related compounds:

| Compound | Target Cell Line | IC (µM) |

|---|---|---|

| Dihydroquinazolinone Derivative A | HepG2 (liver cancer) | 0.03 |

| Dihydroquinazolinone Derivative B | MCF-7 (breast cancer) | 0.02 |

These findings suggest that the structural features of benzonitriles contribute to their ability to inhibit cancer cell growth effectively.

The biological activity of 3-(3-Methoxyphenyl)benzonitrile can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes:

- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes critical for parasite survival and cancer cell proliferation.

- Modulation of Signaling Pathways: The methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

- Antiparasitic Screening: A high-throughput screening revealed that certain benzonitriles, including derivatives of 3-(3-Methoxyphenyl)benzonitrile, displayed significant inhibition against P. falciparum, indicating potential as antimalarial agents .

- Cancer Cell Line Testing: In vitro studies demonstrated that modifications in the benzonitrile scaffold led to varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural optimization .

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVFIMUYNIHKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400555 | |

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154848-38-1 | |

| Record name | 3-(3-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.